(2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid
Description
The compound (2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid is a bicyclic molecule featuring a pyrano[2,3-c]pyrrole core, a carboxylic acid group, and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The stereochemistry (2S,4As,7aR) is critical for its three-dimensional conformation, which influences reactivity, solubility, and biological interactions . The Fmoc group, commonly used in peptide synthesis, enhances hydrophobicity and protects reactive amines during chemical reactions .
This compound’s synthesis likely involves multi-step protocols, including cyclization, Fmoc protection, and chromatographic purification, as seen in analogous Fmoc-containing compounds (e.g., compound 23 in achieved 69% purity after silica gel chromatography) . Applications span medicinal chemistry (e.g., as a building block for drug candidates) and materials science, where chirality and hydrogen-bonding capabilities (as observed in ) are leveraged for supramolecular assembly .
Properties
IUPAC Name |
(2S,4aS,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c25-22(26)20-10-9-14-11-24(12-21(14)29-20)23(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-21H,9-13H2,(H,25,26)/t14-,20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMGCXSTELCIEI-WVFSVQOHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@@H]2[C@@H]1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity based on various studies, focusing on its antimicrobial properties and other relevant pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure is characterized by a pyrano-pyrrole framework with a fluorenylmethoxycarbonyl group that may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds derived from the fluorenyl group. For instance, derivatives of 9H-fluoren-9-ylmethoxycarbonyl have been tested against various microbial strains. The results indicated that certain derivatives exhibit significant activity against Gram-positive bacteria and fungi.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | >256 μg/mL |
| Compound B | Candida albicans | >256 μg/mL |
| Compound C | Escherichia coli | No significant activity |
These findings suggest that while some compounds show promise against specific pathogens, their effectiveness can vary significantly based on structural modifications.
The mechanism through which these compounds exert their antimicrobial effects is still under investigation. However, it is hypothesized that the presence of the fluorenyl group enhances membrane permeability or disrupts essential metabolic pathways in bacteria and fungi.
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI synthesized several fluorenyl-hydrazinthiazole derivatives and evaluated their antimicrobial activity. While the synthesized compounds showed limited efficacy against multidrug-resistant Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa, some exhibited activity against Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis .
- Pharmacological Evaluation : Another research focused on the pharmacological evaluation of similar compounds indicated potential anti-inflammatory properties alongside antimicrobial effects. The study suggested that modifications in the molecular structure could lead to enhanced biological activities .
Comparison with Similar Compounds
Structural Analogues
Pyrano-Pyrrole vs. Pyrano-Pyrazole Derivatives
- Target Compound: Pyrano[2,3-c]pyrrole core with Fmoc and carboxylic acid groups.
- rac-(5R,7S)-Pyrano[3,4-c]pyrazole-3-carboxylic Acid (): Features a pyrazole ring instead of pyrrole, altering electronic properties.
Benzo-Isochromen Derivatives
- (2S,4aR,6aR,7R,9S,10aS,10bR)-7-Carboxy-...benzo[f]isochromen (): A tricyclic system with a lactone ring. Its crystal structure reveals O–H⋯O hydrogen bonding, similar to the target compound’s carboxylic acid interactions, but its fused aromatic system enhances rigidity and thermal stability .
Pyrrole-Carboxylic Acid Derivatives
- 1-(3-Carboxypropyl)-4-(4-methylbenzyloxy)phenyl-pyrrole-2-carboxylic Acid (): Lacks the Fmoc group but includes a flexible carboxypropyl chain. The absence of Fmoc simplifies synthesis (90% yield) but reduces hydrophobicity, impacting membrane permeability in drug design .
Physicochemical Properties
- Synthetic Accessibility : The target compound’s bicyclic structure and stereochemistry likely complicate synthesis compared to simpler analogues (e.g., compound 7b in achieved 90% yield) .
- Thermal Stability: ’s benzo-isochromen derivative shows robust hydrogen-bonded networks, suggesting higher thermal stability than the target compound’s pyrano-pyrrole system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
